4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
Overview
Description
4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride, also known as DFMOP, is a chemical compound that is widely used for a variety of scientific research applications. It is a white crystalline solid that is soluble in water and ethanol. DFMOP has been used in numerous scientific studies to explore the structure and function of various proteins, enzymes, and other biological molecules.
Scientific Research Applications
Antimicrobial Activity
4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride and its derivatives have been extensively studied for their antimicrobial properties. Research has shown that compounds containing the 1,2,4-oxadiazole ring, often integrated with a piperidine or pyrrolidine structure, exhibit strong antimicrobial activity. These studies highlight the potential of such compounds in developing new antimicrobial agents. Notably, 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing a piperidine ring have been synthesized and found to have significant antimicrobial effects (Krolenko et al., 2016). Additionally, other studies have synthesized and evaluated N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide for their antibacterial activity, demonstrating moderate to high effectiveness (Khalid et al., 2016).
Tubulin Inhibition and Anticancer Applications
Research has also explored the use of this compound in cancer treatment. A new class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been discovered, acting as tubulin inhibitors. These compounds have shown promise in inhibiting cell proliferation in leukemia cell lines, indicating their potential as anticancer agents (Krasavin et al., 2014).
Potential in Alzheimer’s Disease Treatment
Another significant area of application is in the treatment of Alzheimer’s disease. Novel N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate their potential as new drug candidates for Alzheimer's disease. These compounds were examined for their ability to inhibit enzymes relevant to Alzheimer's pathology, showing promise in the development of new therapeutic agents (Rehman et al., 2018).
properties
IUPAC Name |
5-(difluoromethyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3O.ClH/c9-6(10)8-12-7(13-14-8)5-1-3-11-4-2-5;/h5-6,11H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXRLGKMWIVDMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC(=N2)C(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1351500-79-2 | |
Record name | 4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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